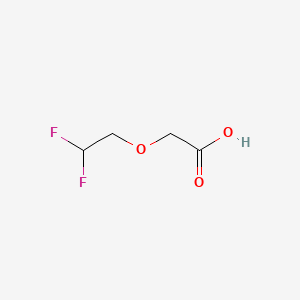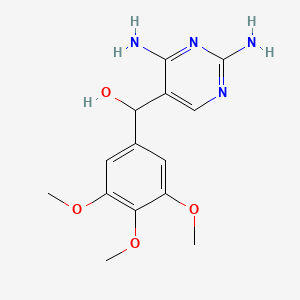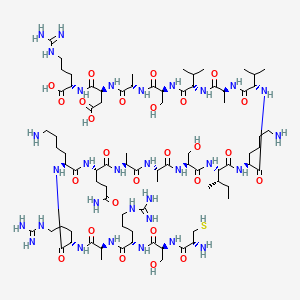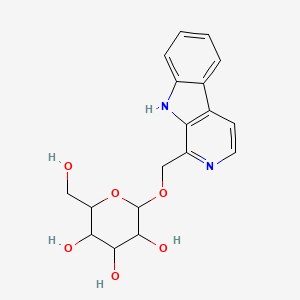
4-Dehydroxy-2-hydroxy Olsalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dehydroxy-2-hydroxy Olsalazine, also known as disodium azodisalicylate, is a compound that has gained interest in scientific research due to its potential applications in various fields. It is an anti-inflammatory aminosalicylate used in the treatment of inflammatory bowel disease and ulcerative colitis . The active component of olsalazine is mesalamine (5-aminosalicylic acid, 5-ASA) .
Synthesis Analysis
Olsalazine analogs are prepared in high yields by a one-pot reaction of two molecules of mesalazine with benzotriazole-activated aspartic acid and glutamic acid in water under microwave irradiation .Molecular Structure Analysis
The molecular formula of 4-Dehydroxy-2-hydroxy Olsalazine is C14H10N2O6 and its molecular weight is 302.24 .Scientific Research Applications
Pharmacokinetic Properties and Therapeutic Potential
4-Dehydroxy-2-hydroxy Olsalazine, as part of its pharmacokinetic exploration, has been studied for its potential in treating inflammatory bowel disease, particularly ulcerative colitis. Its design aims to deliver mesalazine, an active anti-inflammatory agent, directly to the colon, thereby mitigating the adverse effects typically associated with sulfapyridine carriers. Research indicates its efficacy in improving clinical signs and symptoms of mild to moderate ulcerative colitis, with a comparable improvement rate to sulfasalazine. It's also highlighted for its role in maintaining remission in chronic ulcerative colitis cases. Notably, olsalazine has shown to increase net luminal water secretion and accelerate gastrointestinal transit, distinguishing its diarrheagenic effects from those caused by the disease itself. Despite the occurrence of diarrhea in a subset of patients, the compound generally exhibits tolerability, with a lower incidence of adverse reactions in patients allergic or intolerant to sulfasalazine, making it a viable treatment option for specific patient groups (Wadworth & Fitton, 1991).
Comparative Efficacy in Inflammatory Bowel Disease Therapy
Further studies have delved into the comparative efficacy of olsalazine and other 5-aminosalicylic acid formulations like enemas in managing inflammatory bowel disease. These investigations underscore the significant role of mesalazine and its prodrugs, including olsalazine, in controlling active disease and preventing relapses. Despite mixed results in terms of superiority over placebos or other therapeutic agents, the research consolidates olsalazine's place in the therapeutic landscape for inflammatory bowel disease, pointing towards its utility in specific clinical scenarios and formulations (Campieri et al., 1989).
Role in Acute and Long-Term Treatment of Ulcerative Colitis
The role of olsalazine, alongside mesalazine, in both acute and long-term management of ulcerative colitis has been extensively reviewed. This body of work affirms the significant therapeutic benefits of mesalazine delivered through olsalazine in achieving and maintaining remission in ulcerative colitis patients. Emphasis is placed on the drug's effectiveness relative to sulfasalazine, its superior tolerability, and its potential in reducing the risk of colorectal carcinoma as part of maintenance therapy. Such insights underline olsalazine's valuable contribution to the management of ulcerative colitis, demonstrating its effectiveness and well-tolerated profile as a first-line therapy option (Schroeder, 2002).
Safety And Hazards
properties
CAS RN |
752188-68-4 |
|---|---|
Product Name |
4-Dehydroxy-2-hydroxy Olsalazine |
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.242 |
IUPAC Name |
3-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,16,18H,(H,19,20)(H,21,22)/b15-7- |
InChI Key |
MXSSQQQBVXWNMA-CHHVJCJISA-N |
SMILES |
C1=CC(=C(C(=C1)NN=C2C=CC(=O)C(=C2)C(=O)O)O)C(=O)O |
synonyms |
3-[2-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy-benzoic Acid; 3-[(3-Carboxy-4-hydroxyphenyl)azo]-2-hydroxy-benzoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



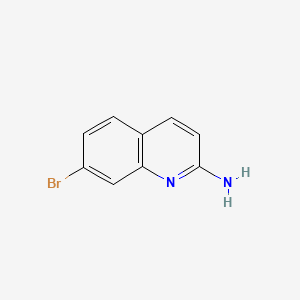
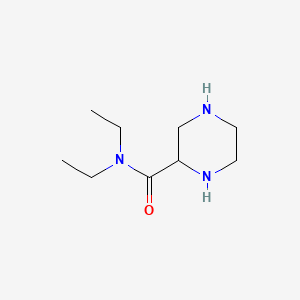
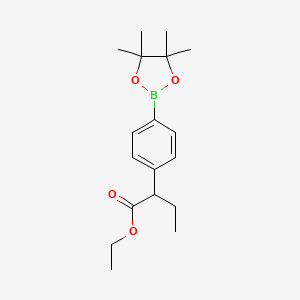
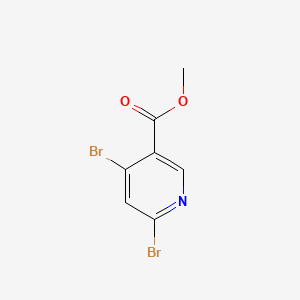
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
